molecular formula C14H20Cl2N4O2 B8608668 1-Piperidinecarboxylic acid, 4-[(2,6-dichloro-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester CAS No. 1000207-40-8

1-Piperidinecarboxylic acid, 4-[(2,6-dichloro-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester

Cat. No.: B8608668
CAS No.: 1000207-40-8
M. Wt: 347.2 g/mol
InChI Key: MLGAMHFRGRYMNO-UHFFFAOYSA-N
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Description

1-Piperidinecarboxylic acid, 4-[(2,6-dichloro-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C14H19Cl2N3O2. It is a solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C . This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((2,6-dichloropyrimidin-4-yl)amino)piperidine-1-carboxylate involves the reaction of tert-butyl piperidine-1-carboxylate with 2,6-dichloropyrimidine. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-Piperidinecarboxylic acid, 4-[(2,6-dichloro-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction typically occurs in polar aprotic solvents like DMF or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .

Scientific Research Applications

1-Piperidinecarboxylic acid, 4-[(2,6-dichloro-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-((2,6-dichloropyrimidin-4-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate
  • Tert-butyl 4-(4,6-dichloropyrimidin-2-yl)piperidine-1-carboxylate

Uniqueness

1-Piperidinecarboxylic acid, 4-[(2,6-dichloro-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the dichloropyrimidine moiety and the piperidine ring contribute to its versatility in various chemical reactions and applications .

Properties

CAS No.

1000207-40-8

Molecular Formula

C14H20Cl2N4O2

Molecular Weight

347.2 g/mol

IUPAC Name

tert-butyl 4-[(2,6-dichloropyrimidin-4-yl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C14H20Cl2N4O2/c1-14(2,3)22-13(21)20-6-4-9(5-7-20)17-11-8-10(15)18-12(16)19-11/h8-9H,4-7H2,1-3H3,(H,17,18,19)

InChI Key

MLGAMHFRGRYMNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=NC(=N2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-amino-piperidine-1-carboxylic acid tert-butyl ester (4.0 g, 20.0 mmol, 1.3 equiv) in dry DMF (100 mL) under Ar was added sodium hydride (1.01 g, 23.1 mmol, 1.5 equiv; 55% free-flowing powder moistened with oil) and the reaction mixture stirred at rt. After 2 h, 2,4,6-trichloro-pyrimidine (2.82 g, 15.4 mmol, 1.0 equiv; commercially available) was added and the mixture stirred at rt for 48 h. The solvent was removed under reduced pressure and the crude reaction product extracted from a solution of 1 M NaOH (100 mL) with ethyl acetate (3×100 mL). The combined organic phases were dried over MgSO4, concentrated by evaporation under reduced pressure and the crude material purified with silica column chromatography using a MPLC system (CombiFlash Companion, Isco Inc.) eluting with a gradient of heptane/ethyl acetate to provide 3.1 g (57%) of the title compound. 1H NMR (400 MHz, DMSO): δ 1.24-1.33 (m, 2H), 1.40 (s, 9H), 1.78-1.85 (m, 2H), 2.86-2.96 (m, 2H), 3.49-3.97 (m, 3H), 6.47 (s, 1H). MS (ISP): 347.3 [M+H]+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
57%

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